(Z)-3-(3-fluorophenyl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-(3-fluorophenyl)acrylonitrile is an organic compound characterized by the presence of a fluorine atom on the phenyl ring and a nitrile group attached to an acrylonitrile moiety. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(3-fluorophenyl)acrylonitrile typically involves the reaction of 3-fluorobenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired acrylonitrile derivative.
Industrial Production Methods
Industrial production of (Z)-3-(3-fluorophenyl)acrylonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(3-fluorophenyl)acrylonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(Z)-3-(3-fluorophenyl)acrylonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Z)-3-(3-fluorophenyl)acrylonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the fluorine atom can influence the compound’s electronic properties and reactivity. These interactions can affect biological pathways and molecular targets, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-(4-fluorophenyl)acrylonitrile
- (Z)-3-(2-fluorophenyl)acrylonitrile
- (Z)-3-(3-chlorophenyl)acrylonitrile
Uniqueness
(Z)-3-(3-fluorophenyl)acrylonitrile is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can significantly influence its reactivity and interactions compared to other similar compounds. This unique structural feature can lead to distinct chemical and biological properties.
Properties
CAS No. |
115665-80-0 |
---|---|
Molecular Formula |
C9H6FN |
Molecular Weight |
147.15 g/mol |
IUPAC Name |
(Z)-3-(3-fluorophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C9H6FN/c10-9-5-1-3-8(7-9)4-2-6-11/h1-5,7H/b4-2- |
InChI Key |
LZCORSHIMPJAAK-RQOWECAXSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C\C#N |
SMILES |
C1=CC(=CC(=C1)F)C=CC#N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=CC#N |
Synonyms |
2-Propenenitrile,3-(3-fluorophenyl)-,(Z)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.